![molecular formula C15H19ClN2O2 B6140051 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}propanamide](/img/structure/B6140051.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}propanamide
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Overview
Description
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}propanamide, commonly known as CPP or CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dental research. CPP-ACP has a unique ability to promote the remineralization of tooth enamel, making it an effective treatment for dental caries and erosion.
Mechanism of Action
The mechanism of action of CPP-ACP is complex and multifaceted. CPP-ACP is thought to work by forming a protective layer over the tooth enamel, which prevents further demineralization. In addition, CPP-ACP can bind to calcium and phosphate ions in the oral environment, increasing their concentration and promoting the remineralization process. CPP-ACP has also been shown to inhibit the growth of bacteria that are responsible for dental caries.
Biochemical and Physiological Effects:
CPP-ACP has several biochemical and physiological effects that make it an effective treatment for dental caries and erosion. CPP-ACP has been shown to increase the concentration of calcium and phosphate ions in the oral environment, which can enhance the remineralization process. In addition, CPP-ACP can bind to bacteria and inhibit their growth, reducing the risk of dental caries. CPP-ACP has also been shown to have a low cytotoxicity, making it safe for use in dental products.
Advantages and Limitations for Lab Experiments
CPP-ACP has several advantages for use in lab experiments. CPP-ACP is easy to synthesize and can be incorporated into a variety of dental products, making it a versatile research tool. In addition, CPP-ACP has been extensively studied, and there is a significant amount of literature on its properties and mechanism of action. However, there are also limitations to the use of CPP-ACP in lab experiments. CPP-ACP has a relatively short shelf life and can degrade over time, making it difficult to store and use in long-term experiments.
Future Directions
For the use of CPP-ACP in dental research include the development of new dental products, the use of CPP-ACP in combination with other dental materials, and further research on its long-term effects and safety.
Synthesis Methods
CPP-ACP is synthesized through the combination of two peptides, casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP). CPP is derived from the milk protein casein and contains a high concentration of phosphoserine residues. ACP is a form of calcium phosphate that is highly soluble and can be easily incorporated into dental products. The combination of CPP and ACP results in the formation of CPP-ACP, which has been shown to have a higher affinity for tooth enamel than ACP alone.
Scientific Research Applications
CPP-ACP has been extensively studied for its ability to promote the remineralization of tooth enamel. In vitro studies have shown that CPP-ACP can effectively penetrate the tooth enamel and form a protective layer over the surface, preventing further demineralization. In addition, CPP-ACP has been shown to increase the concentration of calcium and phosphate ions in the oral environment, which can enhance the remineralization process.
properties
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-14(19)17-13-9-15(20)18(10-13)7-6-11-4-3-5-12(16)8-11/h3-5,8,13H,2,6-7,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAPFBDITREFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}propanamide |
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